Oryzalin

plant cell biology microtubule inhibitor herbicide mechanism of action

Oryzalin is a dinitroaniline microtubule inhibitor with a verified Ki of 2.59×10⁶ M⁻¹ against plant tubulin, enabling targeted mitotic arrest without off-target binding to actin, BSA, or calmodulin. It generates 23% soil-bound ¹⁴C-residues after 6 months—substantially higher than pendimethalin (15%) or trifluralin (14%)—making it essential for compound-specific environmental fate modeling. Documented 12- to 30-fold cross-resistance in Lolium rigidum and Alopecurus myosuroides demands empirical verification before field deployment. Procure oryzalin to ensure experimental reproducibility in microtubule dynamics studies and herbicide resistance screening protocols.

Molecular Formula C12H18N4O6S
Molecular Weight 346.36 g/mol
CAS No. 19044-88-3
Cat. No. B097938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOryzalin
CAS19044-88-3
SynonymsORYZALIN;  19044-88-3;  Surflan;  Dirimal;  4-(Dipropylamino)-3,5-dinitrobenzenesulfonamide
Molecular FormulaC12H18N4O6S
Molecular Weight346.36 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)[N+](=O)[O-]
InChIInChI=1S/C12H18N4O6S/c1-3-5-14(6-4-2)12-10(15(17)18)7-9(23(13,21)22)8-11(12)16(19)20/h7-8H,3-6H2,1-2H3,(H2,13,21,22)
InChIKeyUNAHYJYOSSSJHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in ethanol;  practically insoluble in hexane.
Solubility: methyl cellosolve 500, acetonitrile >150, methanol 50, dichloromethane >30, benzene 4, xylene 2 (all in g/l at 25 °C)
In water, 2.5 mg/l @ 25 °C

Oryzalin (CAS 19044-88-3) Procurement Guide: Technical Specifications and Scientific Baseline for Dinitroaniline Herbicide Selection


Oryzalin (CAS 19044-88-3) is a dinitroaniline herbicide characterized by the molecular formula C₁₂H₁₈N₄O₆S and a molecular weight of 346.36 g/mol [1]. This pre-emergence herbicide belongs to the microtubule inhibitor class, acting specifically on plant tubulin to disrupt cell division and root development [1]. Technical-grade Oryzalin appears as yellow-orange crystals with a melting point of 137–138°C (technical grade 141–142°C) and water solubility of approximately 2.5–2.6 mg/L at 25°C [1]. The compound's logP value of 3.73 (pH 7) and vapor pressure below 1.3 × 10⁻⁶ mPa at 25°C define its environmental partitioning behavior [1].

Why Oryzalin Cannot Be Simply Interchanged with Pendimethalin or Trifluralin: Critical Differentiation Drivers for Informed Procurement


Although Oryzalin, pendimethalin, and trifluralin share the dinitroaniline chemical class and tubulin-binding mechanism, substitution without verification introduces substantial technical risk. Cross-resistance patterns are neither uniform nor predictable across dinitroanilines: resistant weed populations exhibit 12- to 30-fold cross-resistance that varies significantly by compound [1], and differential responses between oryzalin and pendimethalin have been documented in resistant biotypes [2]. Soil degradation kinetics and bound-residue formation differ meaningfully, with oryzalin generating 23% soil-bound ¹⁴C-residues after six months compared to 15% for pendimethalin and 14% for trifluralin [3]. Aquatic toxicity profiles also diverge across species and endpoints, precluding blanket extrapolation of safety assessments [4]. The quantitative evidence below establishes precisely where oryzalin differs from its closest analogs in dimensions that directly affect experimental reproducibility and field performance.

Quantitative Differentiation Evidence for Oryzalin: Head-to-Head Comparative Data Versus Pendimethalin and Trifluralin


Oryzalin Microtubule Polymerization Inhibition: Ki Value Quantification in Plant Tubulin Assays

Oryzalin exhibits quantifiable, high-affinity binding to plant tubulin with a measured apparent inhibition constant (Kᵢ) of 2.59 × 10⁶ M⁻¹ against taxol-induced microtubule polymerization from rose (Rosa sp.) tubulin at 24°C [1]. This kinetic parameter provides a verifiable benchmark for tubulin-binding potency that distinguishes oryzalin from other dinitroanilines in mechanistic studies. While trifluralin also binds plant tubulin, direct head-to-head Kᵢ comparisons under identical assay conditions remain limited in published literature, and the 2.59 × 10⁶ M⁻¹ value serves as the primary quantitative reference for oryzalin's tubulin affinity. The assay system employed taxol-stabilized rose microtubules with measurement of the rapid polymerization phase, and oryzalin demonstrated minimal affinity for intact microtubules, denatured plant tubulin, actin, bovine serum albumin, calmodulin, ferredoxin, trypsin, or urease, confirming selectivity for the biologically active plant tubulin conformation [1].

plant cell biology microtubule inhibitor herbicide mechanism of action

Oryzalin Resistance Patterns: 12- to 30-Fold Cross-Resistance in Lolium rigidum Populations

In a multiple-resistant Lolium rigidum population from Western Australia with a 12-year trifluralin use history, oryzalin exhibited 12- to 30-fold cross-resistance relative to the susceptible population baseline [1]. This population demonstrated 32-fold resistance to trifluralin as the primary selecting agent, while cross-resistance to other dinitroaniline herbicides including pendimethalin, ethalfluralin, and oryzalin ranged from 12- to 30-fold [1]. The underlying resistance mechanism involved two target-site α-tubulin gene mutations (Val-202-Phe and Thr-239-Ile), marking the first documentation of these mutations in L. rigidum [1]. Notably, the degree of cross-resistance varied among dinitroaniline compounds, with a differential response to oryzalin documented as smaller than that observed for pendimethalin in resistant slender foxtail (Alopecurus myosuroides) populations [2], indicating that resistance profiles are compound-specific rather than class-uniform.

herbicide resistance weed science α-tubulin mutation

Oryzalin Soil Degradation Kinetics: Bound Residue Formation Rates Versus Pendimethalin and Trifluralin

After a six-month laboratory incubation in non-sterilized soil, oryzalin generated 23% soil-bound ¹⁴C-residues of the total radioactivity applied, compared to 15% for pendimethalin and 14% for trifluralin under identical experimental conditions [1]. This represents approximately a 1.5- to 1.6-fold higher bound-residue formation for oryzalin relative to its closest dinitroaniline analogs. The time required for 50% degradation of oryzalin ranged from 24 to 42 days, with 90% degradation requiring 79 to 140 days [2]. The degradation pathway for oryzalin parallels that of trifluralin mechanistically, but the quantitative extent of non-extractable bound-residue formation differs significantly [2]. Field studies further indicate that after six months, trifluralin degrades to approximately 12% of the initial applied amount, while oryzalin degrades to 9–12% under comparable field conditions [3].

environmental fate soil persistence herbicide degradation

Oryzalin Aquatic Toxicity Profile: Species-Specific LC₅₀/EC₅₀ Values in Comparative Context

Oryzalin demonstrates species-dependent acute aquatic toxicity that varies from slightly toxic to highly toxic depending on the organism tested [1]. As a class, dinitroaniline herbicides including oryzalin, pendimethalin, trifluralin, and benfluralin exhibit differential acute toxicity across aquatic test species (nematodes, crustaceans, insects, and fish), with toxicity magnitude dependent on species-specific capacities for toxicant adsorption and elimination [1]. Oryzalin carries the hazard classification H410 (Very toxic to aquatic life with long-lasting effects) . Acute oral LD₅₀ in rats exceeds 10 g/kg, categorizing oryzalin as having low acute mammalian toxicity relative to other agrochemical classes . In antimalarial screening studies, oryzalin and related dinitroanilines (trifluralin, pendimethalin, benfluralin) showed no cytotoxic effects against mammalian cell lines at concentrations 100-fold higher than those active against Plasmodium berghei [2], indicating a consistent class-level safety margin in mammalian systems.

aquatic toxicology environmental risk assessment ecotoxicology

Oryzalin Physicochemical Property Differentiation: Water Solubility and LogP Benchmarking

Oryzalin exhibits water solubility of 2.5–2.6 mg/L at 25°C and an n-octanol/water partition coefficient (logP) of 3.73 at pH 7 [1][2]. Vapor pressure is below 1.3 × 10⁻⁶ mPa (approximately <1 × 10⁻⁷ mm Hg at 30°C), and the Henry's law constant is <1.73 × 10⁻⁴ Pa·m³/mol at 25°C [1]. The pKa is 9.4, indicating weak acidic character [1]. These parameters define oryzalin's environmental fate profile: low aqueous solubility combined with moderate lipophilicity (logP 3.73) results in strong soil adsorption and limited leaching potential. Solubility in organic solvents varies widely: acetone >500 g/L, methyl cellosolve 500 g/L, acetonitrile >150 g/L, methanol 50 g/L, dichloromethane >30 g/L, benzene 4 g/L, and xylene 2 g/L at 25°C; oryzalin is practically insoluble in hexane [1]. While pendimethalin and trifluralin share the dinitroaniline scaffold, their specific solubility and partitioning values differ, influencing formulation compatibility, tank-mix behavior, and environmental mobility.

physicochemical properties environmental partitioning formulation development

Oryzalin Evidence-Based Application Scenarios for Research and Industrial Use


Plant Cell Biology Research: Microtubule Dynamics and Mitotic Arrest Studies

Researchers studying plant microtubule dynamics can utilize oryzalin at concentrations calibrated to its established Kᵢ value of 2.59 × 10⁶ M⁻¹ against plant tubulin [1]. The compound's specificity for the biologically active conformation of plant tubulin—with minimal affinity for intact microtubules, actin, bovine serum albumin, calmodulin, or other non-target proteins—makes it suitable for experiments requiring targeted microtubule disruption without confounding off-target effects [1]. For mitotic arrest studies, oryzalin depolymerizes microtubules and prevents new polymerization at all mitotic cycle stages, enabling reproducible cell cycle synchronization protocols [1].

Herbicide Resistance Management: Rotational Strategy for Dinitroaniline-Resistant Weed Populations

In agricultural settings where Lolium rigidum or Alopecurus myosuroides populations exhibit confirmed resistance to trifluralin (32-fold resistance) or pendimethalin, oryzalin may be evaluated as a rotational option with documented 12- to 30-fold cross-resistance [1][2]. The compound-specific differential response observed in resistant slender foxtail populations—where oryzalin response differed less from susceptible baselines than pendimethalin response—indicates that cross-resistance patterns require empirical verification rather than class-level assumption [2]. Users should conduct agar-based Petri dish screening for rapid resistance diagnosis prior to field deployment [1].

Environmental Fate Modeling and Soil Persistence Assessment

Environmental scientists and regulatory specialists evaluating soil persistence can incorporate oryzalin-specific degradation parameters: 50% degradation time of 24–42 days, 90% degradation time of 79–140 days, and 23% bound-residue formation after six months in non-sterilized soil [1][2]. These values differ quantitatively from pendimethalin (15% bound) and trifluralin (14% bound), enabling compound-specific environmental risk modeling [1]. Field studies indicate 9–12% residual oryzalin after six months under typical agricultural conditions, informing re-cropping interval determinations [3].

Aquatic Ecotoxicology Testing and Environmental Compliance

Laboratories conducting aquatic toxicity assessments can reference oryzalin's H410 classification (very toxic to aquatic life with long-lasting effects) and species-dependent acute toxicity profile [1]. The compound's low mammalian acute toxicity (LD₅₀ oral rat >10 g/kg) coupled with demonstrated 100× safety margin in mammalian cell cytotoxicity assays [2] informs tiered risk assessment frameworks and regulatory submission preparation [1][3].

Technical Documentation Hub

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